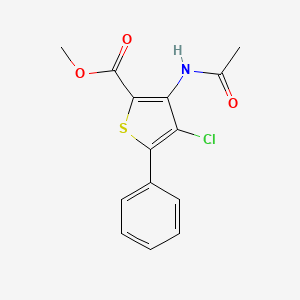
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C₁₄H₁₂ClNO₃S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of Substituents: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Acetamidation: The acetamido group can be introduced by reacting the intermediate compound with acetic anhydride (CH₃CO)₂O in the presence of a base like pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol (CH₃OH) in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chloro group or reduce the acetamido group to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dechlorinated products
Substitution: Amino or thiol-substituted thiophene derivatives
Aplicaciones Científicas De Investigación
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. The chloro and phenyl groups can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylate Derivatives: Compounds like methyl thiophene-2-carboxylate and ethyl thiophene-2-carboxylate share the thiophene core but differ in their substituents.
Acetamido Derivatives: Compounds like N-acetylthiophene and N-acetylphenylthiophene have similar acetamido groups but different ring structures.
Chloro Derivatives: Compounds like 4-chlorothiophene and 4-chlorophenylthiophene have similar chloro substituents but differ in their overall structure.
Uniqueness
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the acetamido group enhances its potential for hydrogen bonding, while the chloro and phenyl groups contribute to its hydrophobicity and binding affinity in biological systems.
Propiedades
Fórmula molecular |
C14H12ClNO3S |
|---|---|
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO3S/c1-8(17)16-11-10(15)12(9-6-4-3-5-7-9)20-13(11)14(18)19-2/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
IQIUSMIJKSBLHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(SC(=C1Cl)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















